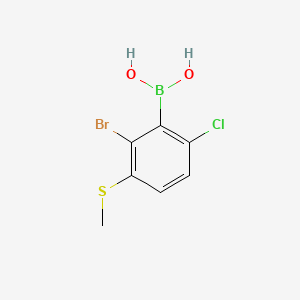
(2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BBrClO2S. It is a solid substance with a molecular weight of 281.37 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of (2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed under aqueous or organic solvent conditions.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
(2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronic esters.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions include biaryl compounds, phenols, and boronic esters .
Scientific Research Applications
(2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid has several applications in scientific research:
Biology: The compound can be used to modify biomolecules through boronate ester formation, which is useful in the development of biosensors and drug delivery systems.
Mechanism of Action
The mechanism of action of (2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are related to its ability to form stable boronate esters with diols and other nucleophiles.
Comparison with Similar Compounds
Similar compounds to (2-Bromo-6-chloro-3-(methylthio)phenyl)boronic acid include:
2-(Methylthio)phenylboronic acid: This compound has a similar structure but lacks the bromine and chlorine substituents.
Phenylboronic acid: A simpler boronic acid without the methylthio, bromine, and chlorine groups.
3-Chlorophenylboronic acid: Similar but with only a chlorine substituent and no bromine or methylthio groups.
The uniqueness of this compound lies in its combination of substituents, which can provide specific reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C7H7BBrClO2S |
|---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
(2-bromo-6-chloro-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BBrClO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 |
InChI Key |
YSGHYUWIOPPPGQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)SC)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















